4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine is a complex organic compound that features a benzofuran ring, a morpholine ring, and multiple chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorine Substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chlorine atoms at specific positions on the benzofuran ring.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the benzofuran precursor is replaced by the morpholine moiety.
Formation of the Ethylidene Linkage: The ethylidene linkage can be formed through aldol condensation reactions involving the appropriate aldehyde and ketone precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the benzofuran or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving chlorine-substituted aromatic compounds.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism by which 4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that recognize the compound’s unique structure. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with additional chlorine substituents.
2-Methyl-4-chlorophenoxyacetic Acid (MCPA): A herbicide with a methyl group in place of one chlorine atom.
Uniqueness
4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine is unique due to its combination of a benzofuran ring, a morpholine ring, and multiple chlorine substituents. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-[(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-3H-1-benzofuran-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl3NO3/c21-13-1-3-17-15(11-13)20(24-6-9-25-10-7-24)19(27-17)5-8-26-18-4-2-14(22)12-16(18)23/h1-5,11-12,20H,6-10H2/b19-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHSQACDRWHZBS-IPKBDRFQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C3=C(C=CC(=C3)Cl)OC2=CCOC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C\2C3=C(C=CC(=C3)Cl)O/C2=C\COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.